3-Hydroxyimino quinic acid
Description
Contextualizing Quinic Acid and its Derivatives in Natural Product Chemistry Research
Quinic acid, a cyclohexanecarboxylic acid, is a chiral molecule and a common metabolite found in a wide variety of plants, such as coffee beans, cinchona bark, and citrus fruits. frontiersin.orgresearchgate.net Its ready availability from natural sources and its densely functionalized, stereochemically rich structure make it an important and versatile chiral building block in synthetic organic chemistry. researchgate.net Researchers utilize quinic acid as a starting material for the synthesis of numerous bioactive compounds and complex natural products. researchgate.net
In the realm of natural product chemistry, quinic acid is perhaps best known as a core component of chlorogenic acids. mdpi.comrsc.org Chlorogenic acids are a vast family of esters formed between quinic acid and certain hydroxycinnamic acids, like caffeic and ferulic acids. mdpi.comrsc.org These compounds are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The biosynthesis of these esters in plants is a significant area of research, as is their transformation during processes like coffee roasting. rsc.org
Beyond the naturally occurring esters, academic research has focused on the synthetic modification of the quinic acid scaffold to create novel derivatives with potential therapeutic applications. By altering the functional groups at various positions on the cyclohexane (B81311) ring—such as the carboxyl group or the multiple hydroxyl groups—scientists have developed new compounds with distinct biological profiles. nih.govrsc.org Research efforts have yielded quinic acid derivatives investigated for immunosuppressive, anti-inflammatory, and antibacterial activities, demonstrating the platform's chemical tractability and potential for drug discovery. frontiersin.orgnih.govrsc.org The creation of these derivatives, often through multi-step syntheses, allows for detailed structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its biological effects. nih.gov
Rationale for Advanced Academic Investigation of 3-Hydroxyimino Quinic Acid
The academic focus on this compound stems primarily from its utility as a specialized chemical tool in both synthetic chemistry and structural biology. It is not typically studied for its own direct biological effects but rather as a crucial intermediate or a molecular probe to understand complex biological systems.
One of the principal rationales for its investigation is its role as a key synthetic intermediate. In the multi-step synthesis of novel analogues of natural products, specific functional groups are required to facilitate desired chemical transformations. This compound serves this purpose effectively. For instance, in the synthesis of a chlorogenic acid analogue where the ester linkage was replaced by a more stable amide bond, researchers first oxidized the 3-hydroxyl group of a protected quinic acid to a ketone. mdpi.comresearchgate.net This ketone was then reacted with hydroxylamine (B1172632) hydrochloride to produce the 3-hydroxyimino derivative (an oxime). mdpi.comresearchgate.net This specific intermediate was essential for the subsequent reduction step to introduce an amino group at the C-3 position, which was then acylated to form the final amide product. mdpi.com The hydroxyimino group is therefore a critical stepping stone to access functionalities not present in the original quinic acid structure.
A second major rationale for the advanced study of this compound is its application in enzymology and drug discovery, particularly in the context of infectious diseases. The shikimate pathway, which is essential for bacteria like Mycobacterium tuberculosis but absent in humans, is a key target for the development of new antibiotics. researchgate.net this compound has been used as an inhibitor to probe the active site of 3-dehydroquinate (B1236863) dehydratase (DHQase), the third enzyme in this pathway. gla.ac.uk By co-crystallizing the enzyme with the inhibitor, researchers can obtain a detailed three-dimensional picture of the enzyme's active site. The structure of this compound bound to DHQase from Mycobacterium tuberculosis has been solved and is available in the Protein Data Bank (PDB entry 1H0S). gla.ac.uknih.gov This structural information is invaluable for understanding how the enzyme functions and for designing more potent and specific inhibitors that could be developed into new drugs.
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key computed properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₆ | PubChem nih.gov |
| Molecular Weight | 205.17 g/mol | PubChem nih.gov |
| IUPAC Name | (1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid | PubChem nih.gov |
| InChIKey | WASIBXJFRXJWAR-GKQOBJDDSA-N | PubChem nih.gov |
| Canonical SMILES | C1C@HO | PubChem nih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula | Role/Context in Article |
|---|---|---|
| This compound | C₇H₁₁NO₆ | Main subject; synthetic intermediate, enzyme inhibitor |
| Quinic acid | C₇H₁₂O₆ | Natural product, chiral precursor |
| Caffeic acid | C₉H₈O₄ | Component of chlorogenic acids |
| Chlorogenic acid | C₁₆H₁₈O₉ | A major class of quinic acid derivatives |
| Ferulic acid | C₁₀H₁₀O₄ | Component of chlorogenic acids |
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO6 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3+/t4-,5-,7+/m1/s1 |
InChI Key |
WASIBXJFRXJWAR-GKQOBJDDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](/C(=N/O)/C[C@]1(C(=O)O)O)O)O |
Canonical SMILES |
C1C(C(C(=NO)CC1(C(=O)O)O)O)O |
Origin of Product |
United States |
Elucidation of the Chemical Structure and Stereochemical Considerations of 3 Hydroxyimino Quinic Acid
Spectroscopic Methodologies for Structural Confirmation
The definitive structure of 3-hydroxyimino quinic acid has been established through a combination of spectroscopic techniques, each providing unique insights into its molecular framework.
High-resolution mass spectrometry (HRMS) is a key tool for determining the elemental composition of the molecule. For a related derivative, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided precise mass measurements, which are crucial for confirming the molecular formula. mdpi.com For this compound itself, predicted mass-to-charge ratios (m/z) for various adducts in mass spectrometry have been calculated, such as [M+H]+ at 206.06592 and [M-H]- at 204.05136. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is indispensable for mapping the connectivity of atoms and determining the stereochemistry of the cyclohexane (B81311) ring. In studies of similar quinic acid derivatives, Nuclear Overhauser Effect (NOE) experiments have been instrumental in defining the relative orientation of substituents on the ring. mdpi.com For instance, the irradiation of a specific proton and observation of NOE effects on neighboring protons can confirm their spatial proximity, thus establishing their stereochemical configuration. mdpi.com
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and hydroxyimino (C=N and N-O) groups would be expected, confirming the presence of these key functionalities.
The following table summarizes key identifiers and predicted properties for this compound:
| Property | Value |
| Molecular Formula | C7H11NO6 nih.govuni.lu |
| Monoisotopic Mass | 205.05864 Da uni.lu |
| InChIKey | WASIBXJFRXJWAR-GKQOBJDDSA-N nih.govuni.lu |
| IUPAC Name | (1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid nih.gov |
| SMILES | C1C@HO nih.govuni.lu |
Analysis of Isomeric Forms and Stereoisomeric Configurations
This compound has multiple chiral centers, leading to the possibility of a number of stereoisomers. libretexts.org The specific stereochemistry is designated as (1S,3R,4R) for the chiral carbons in the cyclohexane ring. nih.gov The hydroxyimino group at C-5 introduces another level of isomerism, specifically (E/Z) isomerism. The "(5E)" designation in the IUPAC name indicates that the hydroxyl group of the oxime is oriented anti-periplanar to the C-4 carbon of the ring. nih.gov
The existence and stability of different isomers of related quinic acid derivatives have been explored. For instance, chlorogenic acid, which is an ester of caffeic acid and quinic acid, has several positional isomers, such as 3-caffeoylquinic acid, 4-caffeoylquinic acid, and 5-caffeoylquinic acid, which can be distinguished by mass spectrometry. researchgate.net The study of these related compounds provides a framework for understanding the potential isomeric complexity of this compound.
A molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different configurations at some, but not all, of the chiral centers. libretexts.org The specific stereoisomer, (1S,3R,4R,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid, is the form that has been identified and characterized. nih.gov
Crystallographic and Computational Modeling of this compound Molecular Architecture
X-ray crystallography has provided definitive evidence for the three-dimensional structure of this compound, particularly when it is in complex with enzymes. The crystal structure of 3-dehydroquinate (B1236863) dehydratase from Mycobacterium tuberculosis in complex with 3-hydroxyimino-quinic acid has been determined at a resolution of 1.7 Å (PDB entry 1H0S). proteopedia.orguah.es This crystallographic data confirms the absolute configuration of the stereocenters and the geometry of the hydroxyimino group. The cyclohexane ring of the inhibitor occupies the active site of the enzyme. uah.es
Computational modeling, including molecular dynamics simulations, has been employed to study the interactions between this compound and its target enzymes. researchgate.net These studies help in understanding the binding modes and the energetic factors that contribute to the stability of the enzyme-inhibitor complex. For example, computational studies have investigated the binding affinity of various inhibitors, including derivatives of this compound, to type II dehydroquinase. uah.esresearchgate.net These models often use the crystal structure data as a starting point for simulations. uah.es
Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxyimino Quinic Acid
Strategies for Regioselective and Stereoselective Synthesis of 3-Hydroxyimino Quinic Acid
The synthesis of this compound presents a significant challenge due to the multiple hydroxyl groups and a carboxylic acid functionality within the quinic acid structure. researchgate.netacs.org Achieving regioselectivity and stereoselectivity is paramount for its successful preparation and subsequent use in organic synthesis. The synthetic route typically involves a multi-step process, beginning with the protection of specific functional groups, followed by oxidation and subsequent oximation.
Oxidation of Quinic Acid Precursors to Ketone Intermediates
The initial and critical step in the synthesis of this compound is the regioselective oxidation of the C-3 hydroxyl group of a suitably protected quinic acid precursor to a ketone. The protection of other hydroxyl groups and the carboxylic acid is essential to direct the oxidation to the desired position. A common strategy involves the formation of a bisacetonide by reacting quinic acid with acetone, which selectively protects the C-4 and C-5 hydroxyl groups, and also forms a lactone between the C-1 carboxyl and C-1 hydroxyl groups. researchgate.net This protection strategy leaves the C-3 hydroxyl group available for oxidation.
In one reported synthesis of a chlorogenic acid analogue, a protected quinic acid derivative was oxidized using pyridinium (B92312) dichromate (PDC) to yield the corresponding 3-keto compound. researchgate.netresearchgate.net Other oxidizing agents, such as Jones's reagent, have also been explored for the oxidation of quinic acid derivatives, although in some cases, this can lead to aromatization of the ring. researchgate.net The choice of oxidizing agent and reaction conditions is crucial to prevent unwanted side reactions and ensure a high yield of the desired ketone intermediate.
Table 1: Oxidation of Protected Quinic Acid Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
| Protected Quinic Acid (bisacetonide lactone) | Pyridinium Dichromate (PDC) | 3-Keto-quinic acid derivative | researchgate.net |
| Protected Quinic Acid Derivative | Jones's Reagent | 3-Keto derivative (with potential for aromatization) | researchgate.net |
This table is generated based on available research data and is not exhaustive.
Oxime Formation Reactions via Hydroxylamine (B1172632) Hydrochloride
Following the successful oxidation to the 3-keto intermediate, the next step is the formation of the oxime. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. researchgate.netresearchgate.net The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH bond of the oxime.
The reaction conditions for oxime formation can be critical. In the synthesis of a this compound analogue, the ketone was treated with hydroxylamine hydrochloride to form the desired oxime. researchgate.netresearchgate.net The use of a base, such as sodium acetate (B1210297) or pyridine, is often employed to neutralize the hydrochloric acid released during the reaction and to facilitate the formation of the free hydroxylamine nucleophile. frontiersin.org The stereochemistry of the resulting oxime (E/Z isomerism) can be influenced by the reaction conditions and the steric environment around the carbonyl group.
Challenges and Innovations in the Reduction of this compound to Amine Derivatives
The reduction of the 3-hydroxyimino group to a 3-amino group is a pivotal transformation for the synthesis of various biologically important quinic acid derivatives, including 3-aminoquinic acid. However, this reduction has proven to be particularly challenging. researchgate.netacs.org The N-O bond in the oxime is susceptible to cleavage, which can lead to the formation of the ketone as a side product or other undesired species.
Several conventional reduction methods have been attempted with limited success. For instance, catalytic hydrogenation using H2-Ni or H2-Pt/C at elevated temperatures, and reactions with Ni-2-propanol or TiCl3-NH4Ac have been reported to be ineffective or lead to the regeneration of the ketone. acs.org Treatment with NaBH3CN and TiCl3 resulted in a complex mixture of products. acs.org
More recent and innovative approaches for the reduction of hindered or cyclic oximes offer potential solutions. Catalytic reduction of oximes to hydroxylamines has seen advancements with the use of platinum-based heterogeneous catalysts in the presence of strong Brønsted acids, as well as metal-free and transition-metal-based homogeneous catalysts. researcher.liferesearchgate.net For the complete reduction to amines, biocatalytic methods using ene-reductases have shown promise in the reduction of α-oximo β-keto esters, proceeding via an imine intermediate. acs.org The application of these innovative methods to this compound could provide a more efficient and stereoselective route to the corresponding 3-amino derivatives.
Table 2: Attempted and Potential Reduction Methods for this compound
| Reagent/Catalyst | Outcome on this compound Analogue | Potential Innovative Approach | Reference |
| H2-Ni or H2-Pt/C | Ineffective | acs.org | |
| Ni-2-propanol | Ineffective | acs.org | |
| TiCl3-NH4Ac | Formation of ketone | acs.org | |
| NaBH3CN + TiCl3 | Complex mixture | acs.org | |
| Ni(OOCCH3)2 and NaBH4 | Successful reduction to amine (in specific cases) | acs.org | |
| Platinum-based heterogeneous catalysts | Not reported | Potential for hydroxylamine formation | researcher.liferesearchgate.net |
| Ene-reductases | Not reported | Potential for stereoselective amine formation | acs.org |
This table is generated based on available research data and is not exhaustive.
Derivatization Studies of the Quinic Acid Scaffold Bearing the Hydroxyimino Moiety
The presence of multiple functional groups on the this compound scaffold, including hydroxyl groups, a carboxylic acid, and the hydroxyimino group itself, offers numerous opportunities for derivatization. These modifications can lead to the generation of novel analogues with potentially interesting biological activities.
Exploration of Novel Hydroxyimino Quinic Acid Analogues
The exploration of novel analogues where the hydroxyimino moiety itself is modified is a less explored area but holds significant potential for generating chemical diversity. The synthesis of trichodermamides, for example, involved an intramolecular epoxide ring-opening by an oxime derived from a quinic acid precursor, leading to a unique oxazine (B8389632) ring system. mdpi.comresearchgate.net This demonstrates that the hydroxyimino group can participate in further chemical transformations to create complex heterocyclic structures.
Furthermore, the synthesis of quinoline (B57606) oximes and other biologically active oxime derivatives suggests that modifications of the oxime functionality on the quinic acid scaffold could lead to compounds with interesting pharmacological properties. researchgate.net While specific examples of a wide range of this compound analogues with modified oxime groups are scarce in the literature, the general reactivity of oximes allows for various transformations, such as the formation of O-alkyl or O-acyl derivatives, which could be a fruitful area for future research.
Enzymatic Interactions and Mechanistic Biochemistry of 3 Hydroxyimino Quinic Acid
Investigation of 3-Hydroxyimino Quinic Acid as an Enzyme Inhibitor
This compound has been a focal point of research as an inhibitor of key enzymes within the shikimate pathway, particularly 3-dehydroquinate (B1236863) dehydratase (DHQ2).
Characterization of Interactions with 3-Dehydroquinate Dehydratase (DHQ2)
3-Dehydroquinate dehydratase (DHQ) is the third enzyme in the shikimate pathway, catalyzing the reversible dehydration of 3-dehydroquinic acid to 3-dehydroshikimic acid. uah.esacs.org There are two distinct types of dehydroquinases, Type I (DHQ1) and Type II (DHQ2), which are structurally different and utilize different catalytic mechanisms. researchgate.netjmb.or.kr this compound has been identified as a potent inhibitor of Type II dehydroquinase (DHQ2). uah.es The cyclohexane (B81311) ring of this inhibitor occupies a similar position to the natural substrate, 3-dehydroquinic acid, in the active site of the enzyme. uah.es
Structural Biology Approaches to Elucidate Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography of DHQ2-3-Hydroxyimino Quinic Acid Complex)
X-ray crystallography has been instrumental in visualizing the interaction between this compound and DHQ2 at an atomic level. nih.govriken.jpwikipedia.org The crystal structure of the complex of Mycobacterium tuberculosis DHQ2 with this compound (PDB: 1H0S) has been determined. uah.es This structural data reveals key binding interactions within the active site. For instance, the structure shows that the p-methoxybenzyl group of another inhibitor, derivative 4a, occupies the position where the side chain of Arg19 is found in the complex with this compound. uah.es This displacement highlights the flexibility of a loop region (residues 20-25) that closes over the active site upon substrate or inhibitor binding. uah.esresearchgate.net
| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Findings |
| 1H0S | Mycobacterium tuberculosis DHQ2 | This compound | N/A | Serves as a reference structure for inhibitor binding studies. uah.es |
| 2BX8 | Mycobacterium tuberculosis DHQ2 | p-methoxybenzyl derivative 4a | 2.40 | Shows displacement of Arg19 compared to the 1H0S structure. uah.es |
| 2XB9 | Helicobacter pylori DHQ2 | p-methoxybenzyl derivative 4a | 2.75 | Reveals key aromatic ring interactions in the active site. uah.es |
Kinetic and Thermodynamic Analyses of Enzyme Inhibition by this compound
Kinetic studies are crucial for quantifying the potency of enzyme inhibitors. numberanalytics.comslideshare.net While specific kinetic data for this compound is not detailed in the provided context, the methodology for such analysis is well-established. Typically, the inhibition constant (Kᵢ) is determined to measure the inhibitor's binding affinity. numberanalytics.com For example, studies on other DHQ1 inhibitors have determined Kᵢ values, such as 90 ± 8 µM for compound 6 against Staphylococcus aureus DHQ1. nih.gov
Thermodynamic analysis complements kinetic data by providing insight into the energetic forces driving inhibitor binding. Techniques like isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS). researchgate.net
Role in the Shikimic Acid Pathway and Related Biosynthetic Routes
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a precursor for aromatic amino acids and other important molecules. wikipedia.orgresearchgate.net
Implications for Microbial and Plant Metabolism Research
The essential nature of the shikimate pathway in microorganisms and plants makes it a prime target for antimicrobial and herbicide development. researchgate.netrcsb.org The study of inhibitors like this compound provides a rational basis for designing more potent and specific drugs. researchgate.netcam.ac.uk Since this pathway is absent in mammals, inhibitors targeting its enzymes are expected to have high selectivity and low toxicity for humans. researchgate.netnih.govrcsb.org
The metabolism of quinic acid and its derivatives is also of interest in understanding plant and microbial physiology. nih.govbmglabtech.com For instance, some bacteria in the human gut can metabolize quinic acid esters like chlorogenic acid. nih.gov Furthermore, engineering the shikimate pathway in microorganisms is a promising strategy for the biotechnological production of valuable compounds like shikimic acid and quinic acid. mdpi.com
Comparative Enzymology of Type I and Type II Dehydroquinases
Type I DHQ (DHQ1): Found in organisms like Escherichia coli and Salmonella typhi, DHQ1 enzymes are typically homodimers. uah.esjmb.or.kr They catalyze a syn-dehydration via a covalent imine (Schiff base) intermediate formed with a conserved lysine (B10760008) residue. researchgate.netacs.orgjmb.or.kr
Type II DHQ (DHQ2): Found in organisms like Mycobacterium tuberculosis and Helicobacter pylori, DHQ2 enzymes are usually homododecamers. researchgate.netuah.esjmb.or.kr They catalyze an anti-dehydration via an enolate intermediate. researchgate.netacs.orgcam.ac.uk
These mechanistic differences have been exploited in the design of specific inhibitors for each type of enzyme. cam.ac.uk The distinct stereochemistry and reaction mechanisms provide a basis for developing selective therapeutic agents against pathogens that rely on one type of dehydroquinase over the other. researchgate.net
| Feature | Type I Dehydroquinase (DHQ1) | Type II Dehydroquinase (DHQ2) |
| Catalytic Mechanism | Covalent imine (Schiff base) intermediate. researchgate.netacs.orgjmb.or.kr | Enolate intermediate. researchgate.netacs.orgcam.ac.uk |
| Stereochemistry | syn-elimination of water. uah.esacs.org | anti-elimination of water. acs.orgcam.ac.uk |
| Quaternary Structure | Typically homodimers. researchgate.netjmb.or.kr | Typically homododecamers. researchgate.netjmb.or.kr |
| Example Organisms | Escherichia coli, Salmonella typhi. uah.esnih.gov | Mycobacterium tuberculosis, Helicobacter pylori. researchgate.netuah.es |
Modulation of Biological Targets Beyond the Shikimic Acid Pathway (Exploratory Research)
While the primary and most well-documented biological target of this compound is 3-dehydroquinate dehydratase (AroQ) within the shikimic acid pathway, exploratory research and computational predictions suggest potential interactions with other biological targets. drugbank.commdpi.com These investigations are crucial for understanding the compound's broader pharmacological profile and potential off-target effects. Research in this area is still emerging, with much of the current data derived from in silico screening and studies of structurally related molecules.
One area of investigation is the interaction of this compound and its derivatives with bacterial cell components outside of established metabolic pathways. As a polyphenol-like structure, it belongs to a class of compounds known to interact with and disrupt bacterial cell membranes. mdpi.comfrontiersin.org The proposed mechanisms for polyphenols include altering membrane fluidity, inhibiting membrane-bound enzymes, and disrupting fatty acid synthesis, which can lead to cell damage or death. mdpi.com Although direct experimental evidence for this compound is limited, studies on compounds with similar hydroxyimino and quinuclidinium headgroups suggest they can act as surfactants and interfere with the stability of the bacterial cell membrane.
Furthermore, computational models have predicted other potential interactions. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening of this compound suggests a possibility of weak inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. drugbank.com Inhibition of the hERG channel is a critical consideration in drug development due to its association with cardiotoxicity.
In silico studies have also identified this compound as a potential binding ligand for various protein targets during large-scale screening efforts against pathogenic bacteria like Helicobacter pylori and Campylobacter jejuni. mdpi.com While the principal target identified in these studies remains AroQ, the methodology allows for the identification of other potential off-target interactions that warrant further experimental validation.
The table below summarizes the exploratory biological targets of this compound that are not part of the shikimic acid pathway, based on predictive models and research into related compounds.
Table 1: Summary of Exploratory Biological Targets and Interactions
| Target/Mechanism | Organism/System | Research Basis | Findings/Observations |
|---|---|---|---|
| Bacterial Cell Membrane | General Bacteria | Inference from related polyphenol/quinone compounds | Potential to disrupt membrane integrity and function. mdpi.comfrontiersin.org |
| hERG Potassium Channel | Human | In silico prediction (admetSAR) | Predicted to be a weak inhibitor. drugbank.com |
| Acetylcholinesterase (AChE) | General | Inference from structurally related compounds | Certain hydroxyimino-containing compounds show anticholinesterase activity; this has not been directly demonstrated for this compound. wikipedia.org |
It is important to underscore that research into these non-shikimate pathway targets is preliminary. The findings are largely based on computational predictions and analogies to compounds with similar structural motifs. Future experimental studies are required to validate these potential interactions and determine their biological significance.
Biosynthesis and Metabolic Engineering Approaches for Quinic Acid and Its Hydroxycinnamoyl Esters
Phenylpropanoid Pathway and Hydroxycinnamoyl-Quinic Acid Formation in Plants
Hydroxycinnamoyl-quinic acids (HCQAs) are a class of polyphenol esters that are synthesized naturally in plants and some microorganisms. mdpi.com These compounds are formed through the esterification of a hydroxycinnamic acid, such as p-coumaric, caffeic, ferulic, or sinapic acid, with (-)-quinic acid. mdpi.comnih.gov This process is an integral part of the broader phenylpropanoid pathway, a major route in plant secondary metabolism responsible for the synthesis of a wide variety of phenolic compounds, including flavonoids, lignins, and hydroxycinnamic acid conjugates. bioone.orgnih.gov
The biosynthesis of HCQAs can occur via several routes, often referred to as the shikimate or quinate shunts. mdpi.com The general pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA. bioone.org This activated intermediate stands at a critical branch point, leading to the production of numerous phenylpropanoid compounds. bioone.orgnih.gov From 4-coumaroyl-CoA, the pathway can diverge to form various hydroxycinnamic acids which are then esterified with quinic acid to produce HCQAs like chlorogenic acid (5-caffeoylquinic acid), a key intermediate in lignin (B12514952) biosynthesis. mdpi.comresearchgate.netnih.gov
Enzymatic Catalysis in Hydroxycinnamoyl-Quinic Acid Biosynthesis (e.g., Hydroxycinnamoyl-CoA Quinate Transferase, 4-Coumaroyl-CoA Ligase)
The formation of hydroxycinnamoyl-quinic acids is dependent on the coordinated action of several key enzymes. Two of the most critical enzymes in this process are 4-Coumaroyl-CoA Ligase (4CL) and Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT), a type of hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT).
4-Coumaroyl-CoA Ligase (4CL) catalyzes the final step shared by the general phenylpropanoid pathways leading to lignin, flavonoids, and hydroxycinnamoyl esters. oup.comsunyempire.edu This enzyme facilitates the ATP-dependent formation of CoA thioesters from various hydroxycinnamic acids, primarily p-coumaric acid, but also caffeic, ferulic, and sinapic acids, converting them into their respective CoA esters (e.g., p-coumaroyl-CoA, caffeoyl-CoA). bioone.orgoup.comfrontiersin.org This activation is a crucial prerequisite for the subsequent esterification step. Plants often possess multiple isoforms of 4CL, which can have different substrate specificities and expression patterns, thereby channeling metabolic flux towards specific downstream pathways. oup.comsunyempire.edufrontiersin.org For instance, in Arabidopsis, different 4CL isoforms play distinct but overlapping roles in the biosynthesis of lignin and flavonoids. oup.comsunyempire.edu
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) belongs to the BAHD family of acyltransferases and is central to the formation of HCQAs. oup.com This enzyme catalyzes the transfer of a hydroxycinnamoyl group from an activated CoA thioester (like p-coumaroyl-CoA or caffeoyl-CoA) to the hydroxyl group of quinic acid. researchgate.netnih.govresearchgate.net The primary route for the formation of 5-caffeoylquinic acid (5-CQA) in many higher plants is thought to involve the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, followed by 3'-hydroxylation of the resulting p-coumaroyl quinate. nih.govresearchgate.net HCT enzymes can also catalyze the reverse reaction, transferring the acyl group from an HCQA back to Coenzyme A, demonstrating their pivotal role in regulating the flux of phenylpropanoid intermediates. oup.comnih.gov The substrate specificity of HCT/HQT enzymes can vary between plant species, influencing the profile of HCQAs produced. nih.govoup.com
| Enzyme | Abbreviation | Function in HCQA Biosynthesis |
| 4-Coumaroyl-CoA Ligase | 4CL | Catalyzes the formation of activated CoA thioesters from hydroxycinnamic acids (e.g., p-coumaric acid, caffeic acid). bioone.orgoup.com |
| Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase | HQT / HCT | Transfers a hydroxycinnamoyl group from a CoA thioester to quinic acid, forming a hydroxycinnamoyl-quinic acid ester. oup.comnih.gov |
Genetic Engineering of Plant Systems for Enhanced Quinic Acid Derivative Production
Genetic engineering offers a powerful strategy to enhance the production of valuable quinic acid derivatives in plants. By manipulating the expression of key biosynthetic genes, it is possible to increase the metabolic flux towards the synthesis of specific HCQAs. Downregulating genes in competing pathways or overexpressing rate-limiting enzymes in the desired pathway are common approaches.
For example, silencing the gene for Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase (HCT) has been shown to significantly alter phenylpropanoid biosynthesis. In various plants, including poplar, alfalfa, and Arabidopsis, downregulation of HCT leads to changes in lignin content and composition, often resulting in an increase in p-hydroxyphenyl (H) lignin units and a decrease in syringyl (S) and guaiacyl (G) units. nih.govfrontiersin.org While this specific modification is often aimed at improving biomass digestibility for biofuels, it underscores the central role of HCT in controlling the flow of intermediates. Modulating the expression of HCT and other related enzymes, such as 4CL and HQT, could potentially redirect metabolic flux to significantly increase the accumulation of soluble HCQAs. frontiersin.orgmdpi.com Such strategies are being explored to develop plant varieties with enhanced levels of beneficial phenolic compounds like chlorogenic acid.
Bioproduction Strategies for Quinic Acid Derivatives in Engineered Microorganisms
The production of HCQAs through microbial fermentation has emerged as a promising alternative to extraction from plant sources or chemical synthesis, both of which can be complex and costly. mdpi.comresearchgate.netnih.gov Metabolic engineering of microorganisms like Escherichia coli and various yeast species allows for the creation of cell factories capable of producing specific quinic acid derivatives from simple carbon sources. mdpi.com
Metabolic Pathway Reconstruction and Optimization in Bacterial Strains (e.g., Escherichia coli)
Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.govuq.edu.au To produce HCQAs, the bacterium must first be engineered to synthesize the necessary precursors: quinic acid and a specific hydroxycinnamic acid.
The shikimate pathway, which is native to E. coli, produces chorismate, a precursor to aromatic amino acids. frontiersin.orgmdpi.com This pathway can be engineered to accumulate intermediates like 3-dehydroquinate (B1236863) (DHQ), which can then be converted to quinic acid by overexpressing a quinate dehydrogenase gene (e.g., ydiB). mdpi.com Simultaneously, a heterologous pathway for the desired hydroxycinnamic acid (e.g., caffeic acid) must be introduced. Finally, genes encoding the enzymes 4CL and HQT from a plant source (e.g., Nicotiana tabacum) are introduced to catalyze the final condensation of the hydroxycinnamoyl-CoA with quinic acid to form the target HCQA. mdpi.com For instance, to produce 5-caffeoylquinic acid (5-CQA), E. coli has been engineered by introducing the HQT and 4CL genes while also modifying the native shikimate pathway to increase the quinic acid pool. mdpi.com
| Engineering Strategy in E. coli | Target | Outcome |
| Overexpression of quinate dehydrogenase (ydiB) | Increase quinic acid precursor pool | Enhanced quinic acid accumulation. mdpi.com |
| Deletion of aroD | Block conversion of 3-dehydroquinate to 3-dehydroshikimate | Accumulation of 3-dehydroquinate, a precursor for quinic acid. mdpi.com |
| Introduction of plant genes (4CL, HQT) | Create final esterification step | Enables the synthesis of HCQAs from precursors. mdpi.com |
| Optimization of precursor pathways (e.g., for caffeic acid) | Provide hydroxycinnamic acid substrate | Balances the supply of both precursors for efficient HCQA production. mdpi.com |
Yeast-Based Bioreactors for Quinic Acid Derivative Synthesis (e.g., Saccharomyces cerevisiae, Pichia pastoris)
Yeast species, particularly Saccharomyces cerevisiae and Pichia pastoris, are attractive chassis organisms for producing plant-derived natural products. As eukaryotes, they possess cellular machinery, such as the endoplasmic reticulum, that can be advantageous for expressing and folding complex plant enzymes like P450s, which are often involved in hydroxycinnamic acid synthesis. nih.govacs.org
The strategy for engineering yeast is similar to that for E. coli: establishing pathways for both quinic acid and the required hydroxycinnamic acid, followed by the final esterification step. In S. cerevisiae, the native shikimate pathway can be engineered to enhance the production of aromatic precursors. frontiersin.orgfrontiersin.org For example, successful biosynthesis of 5-CQA and 5-p-coumaroyl-quinic acid has been achieved in S. cerevisiae by expressing a 4CL and an HQT from tobacco. mdpi.com Fed-batch fermentation of such engineered yeast strains has yielded significant titers of HCQAs, with one study reporting a 5-CQA titer of approximately 0.8 g/L. mdpi.com
Pichia pastoris is another powerful host, known for its ability to grow to high cell densities and its strong, inducible promoters, making it suitable for large-scale industrial fermentation. nih.govmdpi.com It has been successfully engineered to produce a variety of complex molecules, including other plant natural products and their precursors. nih.govnih.gov By applying similar metabolic engineering principles—reconstructing the biosynthetic pathway and optimizing precursor supply—P. pastoris represents a highly promising platform for the efficient and scalable production of a diverse range of quinic acid derivatives. mdpi.commdpi.com
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Hydroxyimino Quinic Acid
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of 3-hydroxyimino quinic acid, providing the necessary separation from related compounds and matrix interferences. High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches, particularly for derivative analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used tool for the analysis of organic acids, including quinic acid and its derivatives. eurofinsus.comphcogj.com For this compound, reversed-phase HPLC is the method of choice. Separation is typically achieved on C18 columns, which effectively retain the polar analyte.
The mobile phase often consists of an acidified aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. hplc.todayresearchgate.net The acidic conditions (e.g., using phosphoric acid or sulfuric acid) suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. hplc.todayresearchgate.net Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, where the molecule absorbs UV light. phcogj.comhplc.today The combination of a C18 stationary phase with an acidic mobile phase allows for the effective separation of this compound from other organic acids and polar compounds. researchgate.netresearchgate.net
Table 1: Typical HPLC Parameters for the Analysis of Quinic Acid Derivatives
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Separon SGX C18) | researchgate.net |
| Mobile Phase | Isocratic or gradient elution with acidified water and methanol/acetonitrile | hplc.todayresearchgate.net |
| Detector | UV-Vis at 210-215 nm | hplc.todayresearchgate.net |
| Flow Rate | 0.4 - 0.8 mL/min | hplc.todayresearchgate.net |
| Analysis Time | < 15 minutes | hplc.today |
Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of this compound, direct GC analysis is not feasible. Therefore, a derivatization step is required to convert the polar functional groups (hydroxyl, carboxyl, and hydroxyimino) into more volatile and thermally stable derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. lipidmaps.orgscielo.br These derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. scielo.brijpsjournal.com
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species like this compound. ki.si In Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. lawdata.com.twlcms.cz For organic acids, buffer systems containing sodium borate (B1201080) and sodium acetate (B1210297) have proven effective. lawdata.com.tw Detection can be challenging as many organic acids have poor UV absorbance; in such cases, indirect UV detection is employed, where a UV-absorbing co-ion is added to the buffer to create a high-absorbance baseline against which the non-absorbing analyte is detected as a negative peak. lcms.czmdpi.com
Table 2: Capillary Electrophoresis Conditions for Quinic Acid-Related Compounds
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | lawdata.com.twlcms.cz |
| Buffer | Sodium borate and sodium acetate | lawdata.com.tw |
| pH | Optimized around pH 9.2 for effective separation | lawdata.com.tw |
| Detection | UV or Diode-Array Detector (DAD); Indirect UV detection may be required | lawdata.com.twlcms.cz |
| Separation Time | < 50 minutes | lawdata.com.tw |
Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information, elemental composition, and structural details. When coupled with chromatographic separation, it offers unparalleled sensitivity and specificity.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is critical for the unambiguous identification of this compound. ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules by generating intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mdpi.com
HR-MS provides highly accurate mass measurements (typically with an error of < 5 ppm), which enables the determination of the elemental composition of the analyte. For this compound (C₇H₁₁NO₆), the calculated exact mass of the neutral molecule is 205.05864 Da. uni.lu HR-ESI-MS can confirm this composition by detecting ions such as [M+H]⁺ at m/z 206.06592 or [M-H]⁻ at m/z 204.05136. uni.lumdpi.com This level of accuracy helps to differentiate the target compound from other isobaric species.
Table 3: Predicted m/z Values for this compound Adducts in HR-MS
| Adduct | Ionization Mode | Predicted m/z | Source |
|---|---|---|---|
| [M+H]⁺ | Positive | 206.06592 | uni.lu |
| [M+Na]⁺ | Positive | 228.04786 | uni.lu |
| [M+K]⁺ | Positive | 244.02180 | uni.lu |
| [M-H]⁻ | Negative | 204.05136 | uni.lu |
| [M+HCOO]⁻ | Negative | 250.05684 | uni.lu |
Stable Isotope Dilution Analysis with HPLC-MS/MS for Quantitative Research
For precise and accurate quantification, especially in complex biological or environmental matrices, Stable Isotope Dilution Analysis (SIDA) coupled with HPLC-tandem mass spectrometry (MS/MS) is the gold standard. nih.gov This method involves "spiking" a known amount of a stable isotope-labeled analogue of this compound (e.g., containing ²H, ¹³C, or ¹⁵N) into the sample as an internal standard. d-nb.infonih.gov
Because the labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same behavior during sample preparation, extraction, and ionization. nih.govd-nb.info Any loss of analyte during sample workup or any ion suppression/enhancement effects during MS analysis will affect both the analyte and the internal standard equally. d-nb.info Quantification is based on the ratio of the MS/MS signal of the native analyte to that of the labeled internal standard. uni-muenchen.de This approach effectively cancels out matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results. nih.govuni-muenchen.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of the molecular structure of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for a comprehensive structural assignment. unesp.br
The ¹H NMR spectrum provides information on the number of different protons, their chemical environment, and their scalar couplings, revealing the connectivity of the proton framework. The ¹³C NMR spectrum shows the signals for each unique carbon atom in the molecule. chemicalbook.com For this compound, the key structural features to confirm are the quinic acid backbone and the position and configuration of the hydroxyimino (=N-OH) group at the C-3 position. mdpi.com
2D NMR experiments are crucial for assembling the structure:
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, helping to trace the spin systems within the cyclohexane (B81311) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and confirming the location of the hydroxyimino group and the carboxyl group. researchgate.net
NOE (Nuclear Overhauser Effect) experiments can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. mdpi.com
By analyzing the chemical shifts, coupling constants, and cross-peaks from these experiments, the complete constitution and relative stereochemistry of this compound can be definitively established. unesp.br
Computational Chemistry and Molecular Modeling Studies of 3 Hydroxyimino Quinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific quantum chemical studies dedicated solely to 3-hydroxyimino quinic acid are not extensively available in the public domain, we can infer its electronic characteristics based on studies of the parent molecule, quinic acid, and the principles of density functional theory (DFT).
DFT calculations on quinic acid have been performed to determine its optimized geometry, electronic properties, and vibrational frequencies. humanjournals.com These studies typically employ methods like B3LYP with a basis set such as 6-311++G(d,p) to accurately model the molecule's structure and electron distribution. humanjournals.com
For this compound, the introduction of the oxime group (=N-OH) in place of a carbonyl group at the C3 position significantly influences its electronic properties. The oxime group introduces a region of high electron density and alters the molecule's reactivity. Key parameters that would be elucidated through quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. wikipedia.orgyoutube.comaklectures.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. wikipedia.orgnih.gov
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netnih.govrsc.org For this compound, negative potentials would be expected around the oxygen atoms of the carboxyl, hydroxyl, and oxime groups, indicating sites prone to electrophilic attack.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its interaction with biological targets.
A hypothetical table of calculated quantum chemical properties for this compound, based on typical values for similar organic acids, is presented below.
| Property | Predicted Value | Significance |
| HOMO Energy (eV) | ~ -6.5 | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |
| LUMO Energy (eV) | ~ -1.0 | Represents the energy of the lowest available electron orbital and the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (eV) | ~ 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | ~ 3-5 | A significant dipole moment suggests a polar molecule, which influences its solubility and interactions with polar environments. |
| Molecular Electrostatic | Negative | The oxygen atoms of the carboxyl, hydroxyl, and oxime groups are expected to have negative potential, making them sites for hydrogen bonding. |
| Potential (MEP) | Positive | The hydrogen atoms of the hydroxyl and carboxyl groups are expected to have positive potential, acting as hydrogen bond donors. |
Table 1: Predicted Quantum Chemical Properties of this compound
Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a protein target. These methods have been instrumental in understanding its inhibitory activity against type II dehydroquinase (DHQ2), a key enzyme in the shikimate pathway of various pathogens, including Mycobacterium tuberculosis. researchgate.netuah.es
The crystal structure of this compound in complex with M. tuberculosis DHQ2 has been solved and is available in the Protein Data Bank under the accession code 1H0S. rcsb.org This structural information provides a solid foundation for computational studies.
Molecular Docking: Docking studies predict the preferred binding orientation of the ligand within the active site of the protein and estimate the binding affinity. For this compound with DHQ2, docking simulations would confirm the binding pose observed in the crystal structure and reveal key interactions. The cyclohexane (B81311) ring of the inhibitor occupies a similar position to the natural substrate, 3-dehydroquinic acid. uah.es
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of the interaction and the flexibility of both the ligand and the protein. researchgate.netnih.gov Studies on inhibitors of DHQ2 have shown that the binding of ligands can influence the conformation of a flexible loop that closes over the active site. uah.esnih.gov In the case of the this compound complex, MD simulations would likely show stable hydrogen bonding and electrostatic interactions with key residues in the active site.
Key interacting residues in the active site of M. tuberculosis DHQ2 for inhibitors based on the quinic acid scaffold include:
| Interacting Residue | Type of Interaction |
| Arg19 | The position and conformation of this residue can be significantly affected by inhibitor binding. uah.es |
| Tyr24 | A key catalytic residue that can form interactions with the inhibitor. researchgate.net |
| Asn16, Arg23, His106 | These residues are involved in the catalytic mechanism and can form hydrogen bonds with the inhibitor. ebi.ac.uk |
Table 2: Key Interacting Residues in the DHQ2 Active Site
In Silico Prediction of Biological Activities and Target Interactions
In silico methods are increasingly used to predict the biological activities of compounds and to identify their potential protein targets, a crucial step in drug discovery and understanding a compound's mechanism of action. mdpi.comnih.govf1000research.com
For this compound, in silico studies have identified it as a potential ligand for enzymes in the shikimate pathway beyond DHQ2. A subtractive proteomics approach on Helicobacter pylori and Campylobacter jejuni identified this compound as a binding ligand for AroQ (type II 3-dehydroquinate (B1236863) dehydratase). researchgate.netresearchgate.net This suggests that the inhibitory activity of this compound may extend to this enzyme in other pathogenic bacteria.
Further in silico screening against various protein target databases could reveal other potential biological activities. Such predictions are based on the structural and chemical similarity of this compound to known active compounds.
| Predicted Target Protein | Organism | Pathway | Method of Prediction |
| Type II Dehydroquinase (AroQ) | Mycobacterium tuberculosis | Shikimate Pathway | X-ray Crystallography, Molecular Docking |
| Type II Dehydroquinase (AroQ) | Helicobacter pylori | Shikimate Pathway | In Silico Screening |
| Type II Dehydroquinase (AroQ) | Campylobacter jejuni | Shikimate Pathway | In Silico Screening |
Table 3: Predicted and Confirmed Biological Targets of this compound
The predictions from these computational approaches provide valuable hypotheses for experimental validation and can guide the design of new analogs of this compound with improved potency and selectivity.
Structure Activity Relationship Sar Studies of 3 Hydroxyimino Quinic Acid Analogues
Design and Synthesis of Chemically Modified 3-Hydroxyimino Quinic Acid Derivatives
The synthesis of this compound and its derivatives often begins with commercially available (-)-quinic acid. A common strategy involves the protection of the hydroxyl and carboxyl groups, followed by oxidation of the C3 hydroxyl group to a ketone. This ketone intermediate is then reacted with hydroxylamine (B1172632) or its derivatives to yield the desired this compound analogue.
One synthetic route starts with the protection of (-)-quinic acid to form a ketone intermediate. This ketone is then treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) to produce the 3-hydroxyimino derivative. nih.govfrontiersin.org For instance, the synthesis of a chlorogenic acid analogue involved the oxidation of a protected quinic acid with pyridinium (B92312) dichromate (PDC) to yield a ketone, which was subsequently converted to a 3-hydroxyimino compound using hydroxylamine hydrochloride. mdpi.com
Further modifications can be introduced to create a library of analogues for SAR studies. For example, the 3-hydroxyimino group can be reduced to a 3-hydroxyamino group. In one study, a 3-hydroxyimino derivative was regioselectively reduced using sodium cyanoborohydride to yield the corresponding 3-hydroxyaminoquinic acid. frontiersin.org Another approach involved the reductive amination of the ketone intermediate with benzylhydroxylamine, followed by debenzylation, to produce a 3-aminoquinic acid derivative. nih.govfrontiersin.org These synthetic strategies allow for the systematic variation of the functional group at the C3 position, which is crucial for studying its impact on biological activity.
A summary of key synthetic steps for generating this compound and related derivatives is presented below:
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| Protected (-)-quinic acid | 1. Pyridinium dichromate (PDC), CH2Cl2 | 3-keto quinic acid derivative | mdpi.com |
| 3-keto quinic acid derivative | 2. Hydroxylamine hydrochloride (NH2OH·HCl), Sodium acetate (NaOAc), Acetonitrile (MeCN), H2O | This compound derivative | nih.govfrontiersin.orgmdpi.com |
| This compound derivative | Sodium cyanoborohydride (NaBH3CN), Methanol (B129727) (MeOH), HCl | 3-hydroxyaminoquinic acid | frontiersin.org |
| 3-keto quinic acid derivative | 1. Benzylhydroxylamine hydrochloride, NaOAc, MeOH2. H2(g), Pd/C, Acetic acid (AcOH), MeOH3. Di-tert-butyl dicarbonate (B1257347) (Boc2O), Triethylamine (Et3N), Dimethylformamide (DMF) | 3-aminoquinic acid derivative | nih.govfrontiersin.org |
Correlating Structural Variations with Modulatory Effects on Enzyme Activity
The structural modifications of the quinic acid scaffold, particularly at the C3 position, have been shown to have a profound impact on the modulatory effects on enzyme activity. A notable example is the investigation of quinic acid derivatives as inhibitors of type I dehydroquinase (DHQ1), a key enzyme in the shikimate pathway of bacteria and a target for anti-virulence drugs. nih.govfrontiersin.org
In these studies, the replacement of the C3 hydroxyl group of quinic acid with a hydroxyamino group resulted in a time-dependent, irreversible inhibitor of DHQ1. nih.gov In contrast, a derivative with an amino group at the same position did not lead to covalent modification of the enzyme. nih.gov This highlights the critical role of the hydroxyamino functionality in the inhibitory mechanism. The irreversible inhibition is proposed to occur through the formation of a covalent bond with a catalytic lysine (B10760008) residue in the enzyme's active site. nih.gov
The inhibitory capacity of these analogues was evaluated against DHQ1 from Staphylococcus aureus and Salmonella typhi. The 3-hydroxyaminoquinic acid derivative demonstrated significant inhibitory activity, while the corresponding 3-aminoquinic acid derivative was inactive as an irreversible inhibitor. nih.govfrontiersin.org
The following table summarizes the inhibitory effects of these structural variations on DHQ1 activity:
| Compound | Modification at C3 | Enzyme Target | Inhibitory Effect | Reference |
| 3-Hydroxyaminoquinic acid derivative | Hydroxyamino group | DHQ1 | Time-dependent, irreversible inhibition | nih.govfrontiersin.org |
| 3-Aminoquinic acid derivative | Amino group | DHQ1 | No irreversible inhibition | nih.govfrontiersin.org |
These findings underscore the sensitivity of enzyme-inhibitor interactions to subtle changes in the inhibitor's structure. The presence of the hydroxyl group on the nitrogen atom in the 3-hydroxyamino derivative appears to be essential for the chemical reactivity required for irreversible inhibition of DHQ1.
Exploration of Structural Determinants for Biological Research Applications (e.g., Scaffold Design for Inhibitor Development)
The quinic acid framework has proven to be a versatile scaffold for the design of enzyme inhibitors. The studies on DHQ1 inhibitors exemplify how the structural determinants of the quinic acid molecule can be exploited for targeted inhibitor development. nih.govfrontiersin.org The rigid, polyhydroxylated cyclohexane (B81311) ring of quinic acid provides a three-dimensional structure that can be tailored to fit into the active sites of specific enzymes.
The design of the 3-hydroxyaminoquinic acid inhibitor was based on enhancing the electrophilicity at a specific position on the ligand to promote covalent modification of a nucleophilic lysine residue in the DHQ1 active site. nih.gov The successful outcome of this design strategy validates the use of the quinate scaffold for creating mechanism-based irreversible inhibitors.
Furthermore, the synthesis of various derivatives, such as those with amide substitutions at the carboxylic acid position, has led to the discovery of potent inhibitors of the pro-inflammatory transcription factor NF-κB. nih.gov In these studies, it was found that while a variety of amide substitutions were tolerated, the acetylation of the hydroxyl groups on the quinic acid ring diminished the inhibitory activity. nih.gov This again emphasizes the importance of the hydroxyl groups for biological activity.
The structural features of the quinic acid scaffold that are crucial for its application in inhibitor design include:
The Carboxylic Acid Group: Can be modified to amides or esters to modulate potency and pharmacokinetic properties. nih.gov
The Hydroxyl Groups: Their presence and stereochemistry are often critical for binding to the target enzyme. Acetylation or removal can significantly impact activity. nih.gov
The C3 Position: As demonstrated with DHQ1 inhibitors, this position is a key site for introducing functionalities that can react with the target enzyme. nih.govfrontiersin.org
Future Research Directions and Translational Perspectives for 3 Hydroxyimino Quinic Acid Research
Integration of Omics Technologies for Comprehensive Understanding
To achieve a holistic view of the biological significance of 3-hydroxyimino quinic acid, the integration of "omics" technologies is paramount. These high-throughput analytical approaches, including metabolomics, proteomics, and transcriptomics, offer the potential to unravel the complex molecular networks in which this compound participates. While research directly focused on this compound is still emerging, the application of omics to the broader family of quinic acid derivatives provides a clear roadmap for future investigations.
Metabolomics: Untargeted and targeted metabolomics can precisely quantify this compound and its metabolic precursors and downstream products within biological systems. This approach is crucial for understanding its biosynthesis, degradation, and interaction with other metabolic pathways. For instance, metabolomic studies on various plants have successfully identified and quantified a range of quinic acid derivatives, linking their presence to specific traits like flowering time in Angelica sinensis and resistance to thrips in eggplant. researchgate.net Similar methodologies can be applied to map the metabolic footprint of this compound in different organisms or under varying conditions. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for these analyses. creative-proteomics.com
Proteomics: This field allows for the large-scale study of proteins, providing insights into the functional context of this compound. Expression proteomics can identify proteins whose levels change in response to the presence of the compound, suggesting potential protein targets or affected pathways. nih.gov Functional proteomics can further elucidate direct protein-ligand interactions, helping to uncover the mechanisms of action of this compound. nih.gov For example, investigating protein expression changes in cells treated with this compound could reveal its role in cellular signaling or stress responses.
Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how this compound influences gene expression. This can provide a broader understanding of the cellular response to the compound, identifying entire pathways that are up- or down-regulated. Integrating transcriptomic data with proteomic and metabolomic data can create a comprehensive picture of the compound's biological impact.
The following table summarizes the potential applications of omics technologies in the study of this compound:
| Omics Technology | Application in this compound Research | Potential Insights |
| Metabolomics | Identification and quantification in biological samples. | Biosynthetic and degradation pathways, metabolic flux, biomarkers. |
| Proteomics | Analysis of protein expression and interaction. | Identification of protein targets, understanding of mechanism of action. |
| Transcriptomics | Study of gene expression changes. | Elucidation of cellular response pathways, regulatory networks. |
| Multi-Omics | Integrated analysis of metabolome, proteome, and transcriptome. | Comprehensive understanding of biological function and system-wide effects. |
Development of Novel Research Probes and Tool Compounds
The development of specialized molecular tools derived from or targeted to this compound is a critical step in advancing its biological exploration. These tools can be broadly categorized as research probes for detection and visualization, and tool compounds for modulating biological processes.
Research Probes: Fluorescently labeled or biotinylated derivatives of this compound could serve as powerful research probes. These probes would enable researchers to visualize the compound's localization within cells and tissues, providing valuable information about its sites of action. Furthermore, affinity-based probes can be used to isolate and identify its binding partners, a crucial step in target deconvolution.
Another promising avenue is the development of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific molecule. Research has demonstrated the successful creation of MIPs for the selective extraction of quinic acid and its derivatives from complex mixtures like coffee bean extracts. mdpi.com This technology could be adapted to create highly selective solid-phase extraction materials for the efficient isolation and purification of this compound, facilitating its study.
Tool Compounds: this compound itself, and its synthetically modified analogs, can be utilized as "tool compounds" to probe biological systems. By systematically altering the structure of the molecule, researchers can investigate structure-activity relationships, identifying the key functional groups responsible for its biological effects. For example, some quinic acid derivatives have been investigated as immunosuppressing agents that target T-cell receptors. rsc.org This highlights the potential of this chemical scaffold to generate potent and selective modulators of biological pathways. The synthesis of a library of derivatives based on the this compound core would be a valuable resource for screening and identifying novel bioactive molecules.
Green Chemistry Approaches in the Synthesis of Quinic Acid Derivatives
As the interest in quinic acid derivatives grows, so does the need for sustainable and environmentally friendly synthetic methods. Green chemistry principles offer a framework for developing cleaner, safer, and more efficient chemical processes.
Traditional chemical synthesis of quinic acid derivatives often involves the use of hazardous reagents and organic solvents, which can be environmentally detrimental. mdpi.com Future research should focus on adopting greener alternatives.
Biocatalysis and Biosynthesis: The use of enzymes or whole-cell microorganisms for chemical transformations is a cornerstone of green chemistry. The biosynthesis of hydroxycinnamoyl-quinic acids in plants and microorganisms provides a blueprint for developing biocatalytic production methods. mdpi.comnih.gov Engineered microorganisms could potentially be developed to produce this compound or its precursors in a controlled and sustainable manner.
Environmentally Benign Solvents: A significant area of improvement is the replacement of conventional organic solvents with greener alternatives. Deep eutectic solvents (DESs), for instance, have shown promise in the efficient and sustainable extraction of bioactive compounds, including quinic acid derivatives, from plant materials. embrapa.br These solvents are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components.
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This principle, known as atom economy, is a key metric of green chemistry. The development of catalytic reactions that proceed with high selectivity and yield is crucial in this regard. For example, the use of phosphoric acid as a safer alternative to sulfuric acid in acetylation reactions demonstrates a move towards greener synthesis. abcr-mefmo.org
The following table highlights key green chemistry strategies applicable to the synthesis of quinic acid derivatives:
| Green Chemistry Principle | Application in Quinic Acid Derivative Synthesis | Example |
| Use of Renewable Feedstocks | Utilizing naturally occurring quinic acid from plant sources. | Extraction from coffee beans or cinchona bark. hmdb.ca |
| Catalysis | Employing biocatalysts (enzymes) or chemocatalysts to improve efficiency and reduce waste. | Enzymatic esterification to produce specific derivatives. |
| Benign Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. | Use of deep eutectic solvents (DESs) for extraction and reactions. embrapa.br |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Waste Prevention | Designing synthetic pathways with high atom economy. | Developing selective reactions that minimize byproduct formation. |
By embracing these future research directions, the scientific community can significantly advance our understanding of this compound, paving the way for its potential application in medicine, agriculture, and materials science, all while adhering to the principles of sustainability.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying 3-hydroxyimino quinic acid in plant extracts?
Methodological Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound and its analogs. For isomer discrimination, hierarchical LC-MS workflows are critical. For example, LC-MS can differentiate positional isomers (e.g., 3-, 4-, or 5-acyl derivatives) by analyzing fragmentation patterns driven by 1,2-acyl participation and stereochemical relationships . Quantification requires optimized HILIC (hydrophilic interaction liquid chromatography) columns paired with sensitive detection, as demonstrated in tobacco studies where quinic acid levels were measured with <5% RSD using LC-MS/MS . Calibration with authentic standards is essential, though hierarchical keys can aid identification when standards are unavailable .
Basic: What are the established synthetic routes for this compound derivatives?
Methodological Answer:
Synthesis typically involves functionalization of the quinic acid core. Key steps include:
- Chemoenzymatic modification : Use of shikimate pathway enzymes to introduce hydroxyl or imino groups .
- Acylation reactions : Selective esterification at specific hydroxyl positions (e.g., 3-OH) using protecting groups to avoid side reactions. For example, chlorogenic acid isomers are synthesized via regioselective caffeoyl transfer .
- Photocatalytic transformation : Emerging methods employ mild conditions (e.g., UV light with catalysts) to modify quinic acid without harsh reagents .
Validation via H NMR and IR spectroscopy ensures structural fidelity, as seen in quinoxaline derivative syntheses .
Advanced: How do stereochemical variations in this compound derivatives influence their bioactivity?
Methodological Answer:
Stereochemistry critically affects interactions with biological targets. For instance:
- Antioxidant activity : Dicaffeoylquinic acids with 4,5-diacylation (e.g., 4,5-diCQA) show higher radical scavenging than 3,4-diCQA due to reduced steric hindrance and optimal hydroxyl positioning .
- Cellular protection : The epi-configuration in 4,5-dicaffeoyl-epi-quinic acid enhances DNA protection in glioma cells compared to non-epi isomers .
- Conformational analysis : NMR and X-ray crystallography reveal that 1,3-syn-diaxial conformers facilitate specific binding to enzymes like hydroxycinnamoyltransferases .
Dose-response assays (e.g., MTT for cytotoxicity) and molecular docking simulations are used to correlate structure and activity .
Advanced: What genetic or metabolic engineering strategies can enhance this compound production in plant systems?
Methodological Answer:
- QTL mapping : Identify chromosomal regions (e.g., locus CA-2 on potato chromosome C2) linked to high chlorogenic acid content. Marker-assisted breeding can amplify these traits .
- Enzyme overexpression : Upregulate genes in the shikimate pathway (e.g., quinate dehydrogenase) via CRISPR/Cas9 or Agrobacterium-mediated transformation .
- Microbial biosynthesis : Engineered E. coli or S. cerevisiae strains expressing plant-derived hydroxycinnamoyl-CoA transferases can produce quinic acid derivatives in fermenters .
Metabolomic profiling (GC-MS with silylation) validates stereochemical purity and yield .
Advanced: How can contradictory data on the bioactivity of quinic acid derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Isomer misidentification : Use LC-MS to confirm regioisomer assignments, as co-eluting peaks can lead to false activity attributions .
- Assay variability : Standardize antioxidant assays (e.g., DPPH, FRAP) with controls for pH and interfering compounds. For example, uric acid interference in cellular studies requires dialysis or enzymatic removal .
- Species-specific metabolism : Compare in vitro (e.g., HeLa cell assays ) and in vivo models (e.g., rodent urinary excretion ) to contextualize bioactivity.
Meta-analyses of kinetic parameters (e.g., , ) for enzymatic interactions can clarify mechanistic discrepancies .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Key challenges include:
- Regioselectivity : Multi-step protection/deprotection (e.g., using tert-butyldimethylsilyl groups) is needed to avoid side reactions during acylation .
- Purification : Medium-pressure liquid chromatography (MPLC) with C18 columns achieves >95% purity for in vivo testing, as shown in Artemisia anomala extract studies .
- Stability : Lyophilization under inert gas (N) prevents oxidation of the hydroxyimino group during storage .
Process optimization via design of experiments (DoE) minimizes cost and time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
